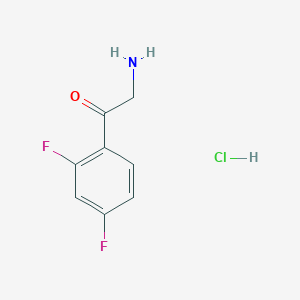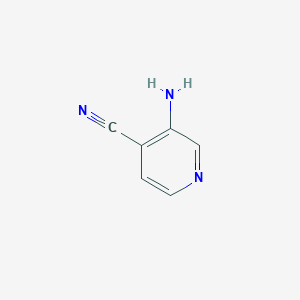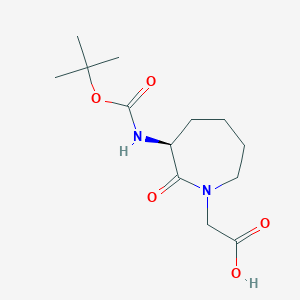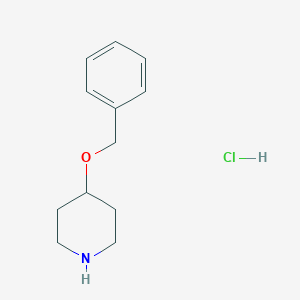
Chlorhydrate de (4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)méthanamine
Vue d'ensemble
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is crucial for its reactivity and utility in forming carbon-carbon bonds. Its hydrochloride form enhances its stability and solubility in various solvents, making it a valuable reagent in both academic and industrial settings.
Applications De Recherche Scientifique
Réaction de couplage croisé de Suzuki-Miyaura
Ce composé peut être utilisé comme réactif pour la préparation de 3-phényl-4H-1-benzopyran-4-ones substitués en réagissant avec des iodochromones via une réaction de couplage croisé de Suzuki-Miyaura catalysée par le Pd .
Détection du mercure (II)
Il peut être utilisé pour la détection du mercure (II) par fluorométrie avec de nouveaux indicateurs fluorogènes basés sur le transfert d'énergie par liaison de la pentaquinone à la rhodamine .
Réactions d'amination catalysées par le rhodium
Ce composé peut être utilisé dans des réactions d'amination catalysées par le rhodium .
Synthèse de composés antituberculeux et antimicrobiens
Il peut être utilisé dans le couplage croisé de Suzuki catalysé par le palladium pour synthétiser des composés antituberculeux et antimicrobiens potentiels .
Préparation de dérivés d'hexaphénylbenzène
Ce composé peut être utilisé pour préparer des dérivés d'hexaphénylbenzène en tant que biosonde et système de clavier multicanal potentiels .
Préparation de matériau composite de graphène réduit modifié
Le chlorhydrate d'acide 4-aminophénylboronique peut être utilisé pour préparer le matériau composite de graphène réduit modifié utilisé comme capteur de sucre pour détecter l'analyte dans le jus de fruits .
Préparation d'une électrode de carbone modifiée
Ce composé peut être utilisé pour préparer l'électrode de carbone modifiée adsorbée avec de l'aminophénol, utilisée pour la détection du NADH et du H2O2 .
Mécanisme D'action
Target of Action
Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
Pinacol boronic esters are known to undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This process is facilitated by a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki–Miyaura coupling, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The stability of boronic esters, including pinacol boronic esters, is a significant factor in their use in chemical transformations .
Result of Action
The result of the compound’s action is the formation of new chemical structures through various transformations. For example, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 4-Aminomethylphenylboronic acid, pinacol ester, HCl can be influenced by environmental factors. The introduction of the more stable boronic ester moiety, such as pinacol boronic esters, has significantly expanded the scope of boron chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Amination: The boronate ester is then subjected to amination using formaldehyde and a reducing agent like sodium borohydride to introduce the methanamine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistent quality of the final product.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronate ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form alkylamines.
Substitution Reactions: The boronate ester group can be substituted with various electrophiles to form diverse organic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Imines and Alkylamines: Formed through oxidation and reduction of the amine group.
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of bioactive molecules and potential therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic applications.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of active pharmaceutical ingredients (APIs).
Agricultural Chemicals: Used in the synthesis of herbicides and pesticides.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling but lacks the amine functionality.
(4-Bromophenyl)boronic Acid: Similar in structure but contains a bromine atom instead of the amine group.
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: Contains a hydroxyl group instead of an amine.
Uniqueness: (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is unique due to its dual functionality, combining a boronate ester with an amine group. This allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of complex molecules where both functionalities are required.
This compound’s versatility and reactivity make it an indispensable tool in modern synthetic chemistry, with applications spanning various scientific disciplines and industries.
Propriétés
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11;/h5-8H,9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECMJIHZZWTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930136 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-88-6, 850568-55-7 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)benzeneboronic acid, pinacol ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)





![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)




